2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Description
2-Chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide (CAS: 497224-98-3; Mol. Formula: C₉H₇ClN₂O₂S) is a heterocyclic compound featuring a thiazole core substituted at position 4 with a furan ring and at position 2 with a chloroacetamide group. This structural motif is associated with diverse biological activities, including kinase modulation and anti-inflammatory effects, as observed in related compounds .
Properties
IUPAC Name |
2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-4-8(13)12-9-11-6(5-15-9)7-2-1-3-14-7/h1-3,5H,4H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHSBPWJUKTVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90273-00-0 | |
| Record name | 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 4-(furan-2-yl)-1,3-thiazole-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of 2-amino-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide.
Scientific Research Applications
2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Materials Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
- Substituent Impact: Electron-Withdrawing Groups (e.g., Cl): Enhance stability and lipophilicity, improving membrane permeability (e.g., 4-chlorophenyl analog, ). Electron-Donating Groups (e.g., OMe): Increase solubility in polar solvents (e.g., 4-methoxyphenyl analog, ).
Kinase Modulation
- 4-(4-Chlorophenyl) Analog : Demonstrated utility in crystallography studies due to stable molecular conformations, hinting at target-binding precision .
COX/LOX Inhibition
- N-[4-(4-Hydroxy-3-MeO-Ph)-Thiazol-2-yl]Acetamide (6a): Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 mM), whereas 4-(2-amino-thiazol-4-yl)-2-MeO-phenol (6b) is COX-2 selective. This highlights the role of substituents in isoform specificity .
Nrf2/ARE Pathway Activation
- The furan analog may exhibit similar activity due to its heteroaromatic system .
Structural and Conformational Analysis
- Crystal Structures : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit a 61.8° dihedral angle between the aryl and thiazole rings, influencing binding pocket compatibility .
Biological Activity
2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole and furan moieties present in its structure contribute to its pharmacological properties, making it a subject of various studies aimed at understanding its efficacy and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with 4-(furan-2-yl)-1,3-thiazol-2-amine. The resulting compound can be characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial activity against various pathogens. A study demonstrated that similar chloroacetamides were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and the yeast Candida albicans .
Table 1: Antimicrobial Activity Profile
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.25 | High |
| Methicillin-resistant S. aureus | 0.30 | High |
| Escherichia coli | 1.00 | Moderate |
| Candida albicans | 0.50 | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is influenced by the substituents on the phenyl ring. Studies have shown that halogenated groups enhance lipophilicity, facilitating better membrane penetration and thus improving antimicrobial efficacy . For instance, compounds with para-substituted halogens showed superior activity compared to their ortho or meta counterparts.
Anticancer Potential
Thiazole derivatives, including those with furan substituents, have been investigated for their anticancer properties. Research has indicated that these compounds can induce cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis and inhibition of cell proliferation .
Table 2: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | <1.00 | Apoptosis induction |
| Thiazole derivative X | HT29 | <0.50 | Cell cycle arrest |
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives against various cancer cell lines, highlighting the importance of structural modifications on biological activity. The presence of electron-withdrawing groups was crucial for enhancing cytotoxicity .
In another study focusing on antimicrobial properties, compounds derived from thiazole exhibited synergistic effects when combined with conventional antibiotics, suggesting potential for overcoming resistance mechanisms in pathogenic bacteria .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A primary amine (e.g., 4-(furan-2-yl)-1,3-thiazol-2-amine) reacts with chloroacetyl chloride in the presence of a base like triethylamine (TEA). The reaction is carried out in anhydrous dioxane or ethanol under reflux (4–6 hours). Post-reaction, the product is precipitated by dilution with ice water, filtered, and recrystallized from ethanol-DMF mixtures .
- Key Parameters : Reaction temperature (20–25°C), stoichiometric control of chloroacetyl chloride, and inert atmosphere to avoid hydrolysis.
Q. How is the structural identity of this compound confirmed in synthetic studies?
- Analytical Techniques :
- ¹H/¹³C NMR : The acetamide proton (NH) appears as a singlet near δ 12.1–12.2 ppm, while the thiazole protons resonate at δ 7.1–7.4 ppm. The furan protons show characteristic splitting patterns (δ 6.3–7.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) confirm the acetamide moiety .
- Elemental Analysis : Combustion analysis (C, H, N, S) ensures purity (>95%) .
Q. What crystallization conditions yield high-quality single crystals for X-ray studies?
- Protocol : Slow evaporation of a 1:1 methanol-acetone mixture at 4°C produces crystals suitable for X-ray diffraction. Hydrogen bonding between the acetamide NH and thiazole nitrogen stabilizes the crystal lattice .
- Software : SHELX suite (SHELXS-97/SHELXL-2018) for structure solution and refinement .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents on the thiazole ring?
- Approach :
- Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates.
- Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yields (up to 85%) compared to conventional reflux .
- Catalytic TEA (1.2–1.5 equivalents) minimizes side reactions like oligomerization .
Q. What computational strategies predict the compound’s interaction with bacterial protein synthesis machinery?
- In Silico Workflow :
- Docking Studies : Autodock Vina or Schrödinger Maestro to model binding to the 50S ribosomal subunit (targeting peptidyl transferase center).
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100 ns.
- Key Findings : The chloroacetamide group forms halogen bonds with rRNA uracil bases, while the furan-thiazole scaffold enhances π-π stacking with aromatic residues .
Q. How do structural modifications (e.g., replacing furan with other heterocycles) affect biological activity?
- Case Study :
- Furan vs. Phenyl : Replacement with phenyl reduces antibacterial activity (MIC increases from 8 µg/mL to >64 µg/mL) due to decreased electron-withdrawing effects .
- Chloro vs. Fluoro Substituents : Fluorination improves metabolic stability but reduces solubility (logP increases by 0.5–0.8 units) .
Q. How to resolve contradictions in reported IC₅₀ values for COX/LOX inhibition?
- Critical Analysis :
- Assay Variability : Differences in enzyme sources (recombinant vs. tissue-derived) and substrate concentrations (arachidonic acid at 10 µM vs. 50 µM).
- Selectivity : The furan-thiazole scaffold may bind allosteric sites in COX-1, while acetamide directs selectivity toward COX-2 .
- Validation : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in parallel assays.
Methodological Considerations
Q. What strategies mitigate challenges in characterizing hydrogen bonding networks?
- Techniques :
- X-Ray Crystallography : Resolves intermolecular interactions (e.g., N–H⋯N bonds with distances of 2.8–3.0 Å) .
- Solid-State NMR : Confirms dynamic hydrogen bonding in polymorphic forms.
Q. How to design SAR studies for analogs with improved pharmacokinetic profiles?
- Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
